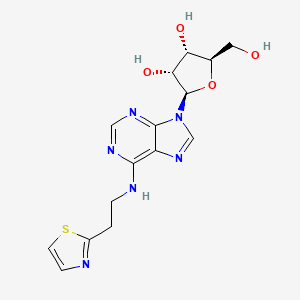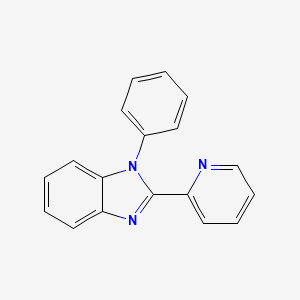
1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with phenyl and pyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine with benzaldehyde derivatives under oxidative conditions. For instance, a CuI-catalyzed aerobic oxidative synthesis can be employed, which is compatible with a broad range of functional groups . Another method involves the condensation of 2-aminopyridine with acetophenones, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions, affecting the electronic properties and reactivity of the resulting complexes . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole
- 1-Phenyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole
- 1-Phenyl-2-(quinolin-2-yl)-1H-benzo[d]imidazole
Uniqueness
1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications .
Propriétés
Numéro CAS |
873784-73-7 |
|---|---|
Formule moléculaire |
C18H13N3 |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
1-phenyl-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C18H13N3/c1-2-8-14(9-3-1)21-17-12-5-4-10-15(17)20-18(21)16-11-6-7-13-19-16/h1-13H |
Clé InChI |
GOLYMOSSZYESCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


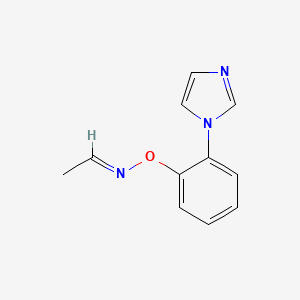

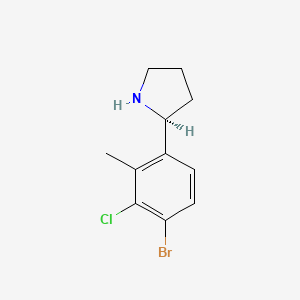
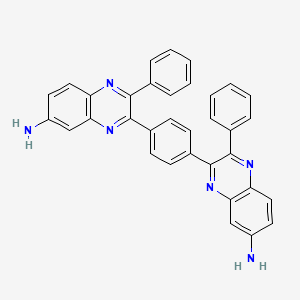
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)

![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
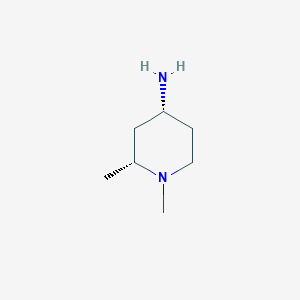

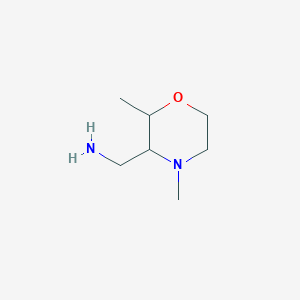


![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)
